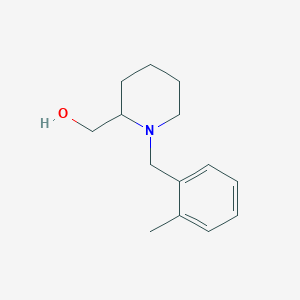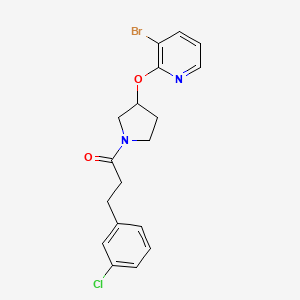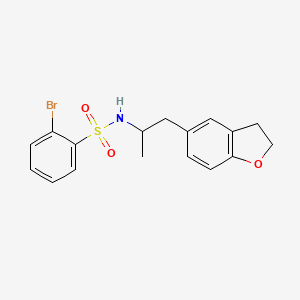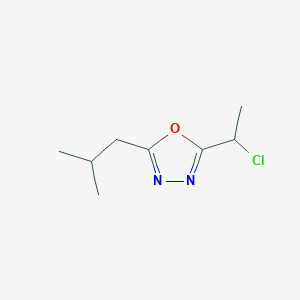
(3S,4S)-3-Fluoro-4-phenylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidines are a class of organic compounds that contain a five-membered ring with one nitrogen atom and four carbon atoms. The “(3S,4S)” notation indicates the stereochemistry of the molecule, specifically the spatial arrangement of the atoms. The “3-Fluoro” and “4-phenyl” parts indicate that a fluorine atom is attached to the third carbon in the ring and a phenyl group (a ring of 6 carbon atoms) is attached to the fourth .
Synthesis Analysis
The synthesis of pyrrolidines and their derivatives often involves complex organic reactions. The specific synthesis pathway would depend on the starting materials and the desired product. For example, one study describes the asymmetric synthesis of a similar compound, “(3S,4S)-tetflupyrolimet”, using organocatalytic addition reactions .Molecular Structure Analysis
The molecular structure of a compound like “(3S,4S)-3-Fluoro-4-phenylpyrrolidine” would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions involving a compound like “(3S,4S)-3-Fluoro-4-phenylpyrrolidine” would depend on its functional groups and the conditions under which the reactions are carried out. For example, the fluorine atom might be replaced with another group in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(3S,4S)-3-Fluoro-4-phenylpyrrolidine” would include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be predicted using computational methods or determined experimentally .Aplicaciones Científicas De Investigación
Fluorinated Compounds in Medicinal Chemistry
Research on fluorinated compounds has shown their significance in medicinal chemistry due to the unique properties that fluorine atoms impart to organic molecules. Fluorine can affect the bioavailability, metabolic stability, and binding affinity of pharmaceuticals, making fluorinated compounds highly valuable in drug design and development. For instance, fluorination has been employed to enhance the pharmacological profile of compounds by improving their absorption, distribution, metabolism, and excretion (ADME) characteristics. Such modifications can lead to more effective and safer therapeutic agents (Puts, Crouse, & Améduri, 2019).
Fluorinated Liquid Crystals
Fluorinated compounds play a crucial role in the development of liquid crystal materials for various applications, including displays and optical devices. The incorporation of fluorine atoms into liquid crystal molecules can significantly influence their physical properties, such as melting point, phase transition temperatures, and dielectric anisotropy. This allows for the fine-tuning of material characteristics to meet specific requirements for commercial and industrial applications (Hird, 2007).
Environmental Impact and Toxicology of Fluorinated Compounds
The environmental impact and toxicological profile of fluorinated compounds are areas of active research, given their widespread use and persistence in the environment. Studies have focused on understanding the fate, transport, and ecological effects of these compounds, as well as developing strategies for their safe use and disposal. This research is critical for informing regulatory policies and ensuring the environmental sustainability of fluorinated compound applications (Zuanazzi, Ghisi, & Oliveira, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on a compound like “(3S,4S)-3-Fluoro-4-phenylpyrrolidine” could include further studies on its synthesis, properties, and potential applications. For example, it might be investigated as a potential drug candidate, or used as a building block in the synthesis of more complex molecules .
Propiedades
IUPAC Name |
(3S,4S)-3-fluoro-4-phenylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPBQGQCCHKURC-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-3-Fluoro-4-phenylpyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2864596.png)
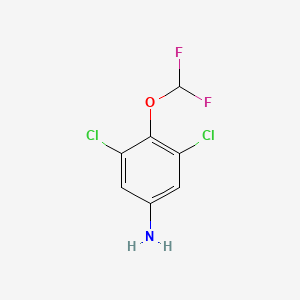

![(4-(Ethylsulfonyl)phenyl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2864601.png)
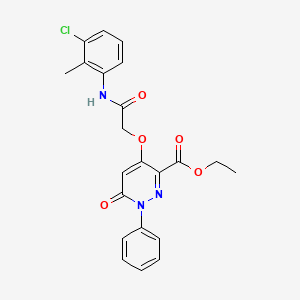
![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2864604.png)


![2-amino-N-benzyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2864608.png)
